Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate: is a fluorinated piperidine derivative with a tert-butyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluoropiperidine as the core structure.
Reaction Steps: The fluoropiperidine undergoes a series of reactions, including cyanoethylation and esterification.
Conditions: The reactions are usually carried out under anhydrous conditions with a suitable base and a cyanoethylating agent.
Industrial Production Methods:
Batch Production: The compound is produced in batches using large-scale reactors.
Purification: Purification involves recrystallization or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Substitution reactions at the fluorine or cyano positions are possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles and electrophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Fluorinated or cyano-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules. Biology: It serves as a building block for bioactive compounds. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: Similar structure but with an amino group instead of a cyano group.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains two fluorine atoms and a ketone group.
Uniqueness: Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate is unique due to its combination of cyano and fluorine groups, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate (CAS No. 918431-93-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating infectious diseases and metabolic disorders. This article summarizes the current understanding of its biological activity, including relevant research findings, case studies, and a comparative analysis of its efficacy against various pathogens.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyano group and a fluorine atom, which are critical for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. A high-throughput screening of a diverse chemical library identified several analogs with significant inhibitory activity against this pathogen. For example, compounds derived from this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.3 µM, indicating potent antimicrobial activity .
Table 1: Inhibitory Activity Against M. tuberculosis
Compound | MIC (µM) | Activity Description |
---|---|---|
4PP-1 | 6.3 | Initial hit |
4PP-2 | 2.0 | Improved activity |
4PP-3 | 6.8 | Similar to seed hit |
4PP-4 | 21 | Modest activity |
GPR119 Modulation
This compound has also been studied for its role as a modulator of G-protein-coupled receptors (GPCRs), particularly GPR119. This receptor is implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. Compounds that modulate GPR119 can potentially address conditions such as Type II diabetes mellitus and hyperlipidemia .
Case Studies
In one notable study, researchers synthesized various analogs of this compound to evaluate their biological activities against M. tuberculosis. The study revealed that modifications to the piperidine ring significantly influenced antimicrobial potency. For instance, altering the substituents at the 4-position led to varying degrees of activity, with some analogs achieving MIC values as low as 2.0 µM, while others showed diminished efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on this compound indicate that both the cyano and fluorine groups play pivotal roles in enhancing biological activity. Substitutions at these positions can either improve or reduce potency against targeted pathogens.
Table 2: Summary of SAR Findings
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
4-position | p-tert-butylphenyl | Increased potency |
N-1 position | Cyclohexylmethylene | Comparable activity |
N-1 position | Urea-linked tert-butyl | Loss of activity |
Properties
IUPAC Name |
tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCPTQNVIPVQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673183 | |
Record name | tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918431-93-3 | |
Record name | 1,1-Dimethylethyl 4-cyano-4-fluoro-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918431-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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